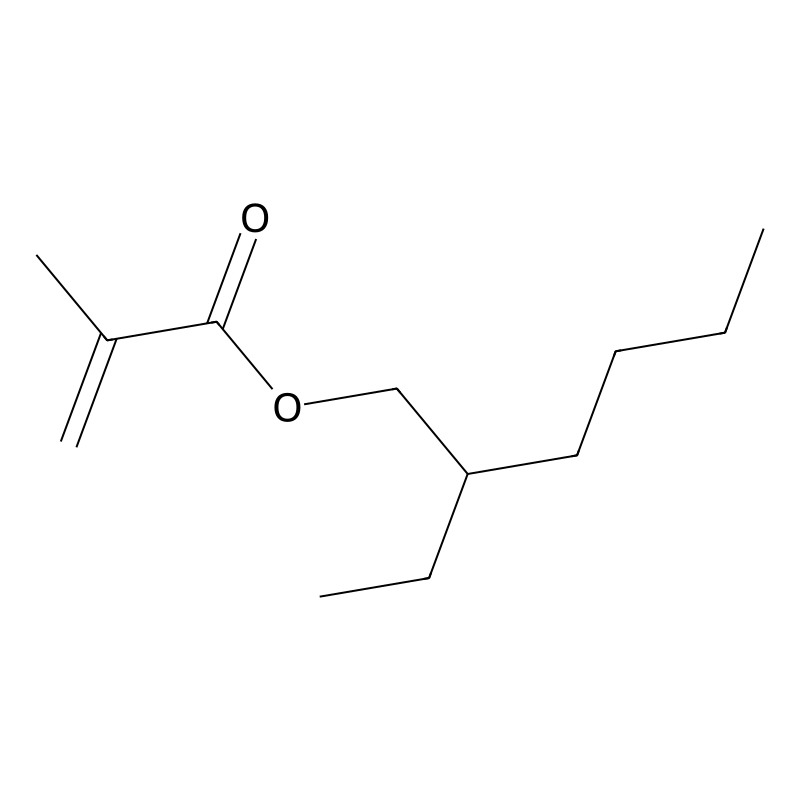2-Ethylhexyl methacrylate
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3
C12H22O2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
General Applications of 2-Ethylhexyl Methacrylate
Specific Scientific Field: Polymer Science and Material Engineering
Summary of the Application: 2-Ethylhexyl methacrylate (EHMA) is a methacrylate ester monomer with low volatility and excellent adhesion to a wide range of substrates . This monomer enhances the flexibility, impact resistance, and toughness of polymers when used in copolymerization . It has good resistance to weathering and helps to enhance the durability and long-term performance of coatings .
Methods of Application or Experimental Procedures: 2-Ethylhexyl Methacrylate F (2-EHMA F) forms homopolymers and copolymers . Copolymers of 2-EHMA F can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .
Results or Outcomes: 2-EHMA F is a monofunctional monomer with a characteristic high reactivity of methacrylates and a branched hydrophobic moiety . It can be used to impart the following properties to polymers: Chemical resistance, Hydrophobicity, Flexibility, Scratch resistance, Adhesion, Heat resistance, High solids, Weatherability .
Application in Ophthalmology
Specific Scientific Field: Ophthalmology
Summary of the Application: 2-Ethylhexyl methacrylate can be used as a monomer to prepare poly (2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) (PPPE) intraocular lenses used in cataract treatment .
Results or Outcomes: The intraocular lenses made from this polymer showed excellent optical and thermomechanical properties .
2-Ethylhexyl methacrylate is an ester derived from methacrylic acid, characterized by its colorless liquid form and an ester-like odor. It has a molecular formula of and a molecular weight of approximately 198.3 g/mol. This compound is notable for its hydrophobic properties and high reactivity, making it a valuable monofunctional monomer in various chemical syntheses and polymer production .
- Skin Irritation: EHMA can cause skin irritation and allergic reactions upon contact [].
- Eye Irritation: Exposure to EHMA vapors or liquid can irritate the eyes [].
- Respiratory Irritation: Inhalation of EHMA vapors may irritate the respiratory tract [].
- Environmental Hazards: EHMA is considered harmful to aquatic life and can have long-lasting effects on the environment [].
2-Ethylhexyl methacrylate readily participates in addition reactions, which allows it to form both homopolymers and copolymers. It can react with various organic compounds, including (meth)acrylic acids, acrylonitrile, vinyl esters, and styrene. The polymerization process can be initiated through radical mechanisms, often requiring stabilizers like hydroquinone monomethyl ether to prevent premature polymerization during storage .
The synthesis of 2-ethylhexyl methacrylate typically involves the esterification of methacrylic acid with 2-ethylhexanol. This reaction can be catalyzed by acid catalysts under controlled conditions to ensure high yield and purity. The process requires careful monitoring to avoid unwanted polymerization during synthesis .
2-Ethylhexyl methacrylate is widely used in various applications due to its desirable properties:
- Coating Resins: Used in the formulation of durable coatings for industrial and consumer products.
- Textile Treating Agents: Enhances the properties of fabrics.
- Lubricating Oil Additives: Improves the performance and stability of lubricants.
- Adhesives: Serves as a key component in formulating strong adhesives.
- Dental Materials: Utilized in dental applications for its biocompatibility and adhesive properties .
Interaction studies involving 2-ethylhexyl methacrylate focus on its compatibility with other monomers and additives used in polymer formulations. The compound's ability to copolymerize with other materials enhances the mechanical and thermal properties of the resulting polymers. Research indicates that copolymers formed with this monomer exhibit improved flexibility, adhesion, and resistance to environmental factors .
In comparison to other similar compounds, 2-ethylhexyl methacrylate stands out due to its unique combination of hydrophobicity and reactivity. Below is a comparison with several related compounds:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Ethylhexyl Methacrylate | High reactivity; forms flexible polymers | |
| 2-Ethylhexyl Acrylate | Similar structure; used in pressure-sensitive adhesives | |
| Butyl Methacrylate | Lower hydrophobicity; used in coatings | |
| Methyl Methacrylate | Commonly used; less flexible than 2-ethylhexyl methacrylate |
While 2-ethylhexyl acrylate shares a similar structure, it often exhibits different polymerization characteristics compared to 2-ethylhexyl methacrylate, particularly in terms of adhesion and flexibility .
Physical Description
LIQUID.
XLogP3
Boiling Point
113-224 °C
Flash Point
Vapor Density
Relative vapor density (air = 1): 6.8
Density
Relative density (water = 1): 0.9
LogP
log Kow = 4.54
4.2-4.8
GHS Hazard Statements
H315 (94.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (82.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Vapor pressure, Pa at 20 °C: 133
Pictograms

Irritant
Other CAS
25719-51-1
Wikipedia
Methods of Manufacturing
TRANSESTERIFICATION OR ESTERIFICATION OF 2-ETHYLHEXYL ALCOHOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester: ACTIVE
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/
Analytic Laboratory Methods
Storage Conditions
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/








